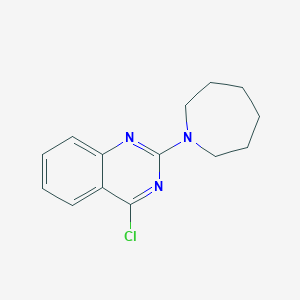

2-(Azepan-1-yl)-4-chloroquinazoline

説明

Structure

3D Structure

特性

IUPAC Name |

2-(azepan-1-yl)-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)16-14(17-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBRWQUEECRKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576949 | |

| Record name | 2-(Azepan-1-yl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134961-18-5 | |

| Record name | 2-(Azepan-1-yl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Chemical Compound 2 Azepan 1 Yl 4 Chloroquinazoline and Its Analogues

Strategies for Quinazoline (B50416) Heterocyclic Core Synthesis

The formation of the quinazoline ring system is a critical initial phase in the synthesis of the target compound. Various cyclization strategies have been developed to construct the quinazolinone precursor, primarily utilizing anthranilic acid or aniline (B41778) derivatives as starting materials.

Cyclization Reactions for Quinazolinone Precursors

The synthesis of the quinazolinone core is most commonly achieved through cyclization reactions that form the heterocyclic ring. These methods are favored for their efficiency and adaptability to a wide range of substrates.

Anthranilic acid and its derivatives are widely employed starting materials for quinazolinone synthesis. The Niementowski quinazoline synthesis, a classic method, involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (also known as 4(3H)-quinazolinones). nih.gov This reaction, while historically significant, often requires high temperatures and long reaction times. nih.gov To address these limitations, modern variations have been developed. For instance, microwave-assisted Niementowski condensation has been shown to significantly reduce reaction times and improve yields. nih.gov

One-pot procedures starting from 2-nitrobenzoic acid derivatives have also been reported. In these methods, the nitro group is reduced in situ to an amino group, which then undergoes cyclocondensation with formamide (B127407) to yield the quinazolinone. arkat-usa.org This approach streamlines the synthesis by combining multiple steps into a single reaction vessel. arkat-usa.org Another strategy involves the palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides to produce benzoxazinone (B8607429) intermediates, which are then converted to quinazolinones upon reaction with amines. umich.edu Additionally, the condensation of substituted anthranilic acids with chloro-acyl chlorides can yield N-acyl-anthranilic acids, which are then cyclized to benzoxazinone intermediates and subsequently converted to tricyclic quinazolinone derivatives. scispace.com

Aniline derivatives also serve as versatile precursors for the quinazoline core. One approach involves the reaction of anilines with nitriles to form the quinazolinone ring. For example, the reaction of an aniline with tetrahydro-2H-pyran-4-carbonitrile can yield a cyclized quinazolinone product. nih.gov Another method utilizes a ruthenium-catalyzed deaminative coupling reaction of 2-aminobenzamides with amines to efficiently produce quinazolinone derivatives. acs.org Furthermore, the synthesis of 6,7-substituted-4-aniline quinazolines can be achieved from 3,4-substituted benzoic acids through a series of reactions including esterification, nitration, nitro reduction, and cyclization. patsnap.comgoogle.com

Regioselective Chlorination at the C4-Position of Quinazolines

Once the quinazolinone precursor is synthesized, the next crucial step is the regioselective introduction of a chlorine atom at the C4 position. This transformation converts the quinazolinone into a reactive 4-chloroquinazoline (B184009) intermediate, which is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, including the azepane ring.

Application of Phosphorus Oxychloride (POCl3) in Quinazoline Chlorination

Phosphorus oxychloride (POCl₃) is the most extensively used reagent for the chlorination of the C4 position of quinazolinones. nih.govresearchgate.net The reaction typically involves heating the quinazolinone with POCl₃, often in the presence of a base like triethylamine (B128534) or N,N-dimethylaniline, to facilitate the conversion.

The mechanism of this chlorination reaction occurs in two distinct stages. nih.govresearchgate.net Initially, a phosphorylation reaction takes place under basic conditions at lower temperatures (t < 25 °C), forming phosphorylated intermediates. nih.gov Subsequently, heating the reaction mixture to 70-90 °C promotes the clean conversion of these intermediates to the corresponding 4-chloroquinazoline. nih.gov Careful control of temperature and reaction time is essential to maximize the yield and minimize the formation of byproducts. A minimum of one molar equivalent of POCl₃ is required for efficient conversion. nih.gov

Exploration of Alternative Chlorinating Agents

While POCl₃ is the most common chlorinating agent, other reagents have been explored for the C4-chlorination of quinazolines. A mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) has been reported as a robust chlorinating agent for various heterocyclic compounds, including quinolines. indianchemicalsociety.comchem-soc.si Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be used to convert quinazolin-4(3H)-ones to their corresponding 4-chloroquinazoline derivatives. researchgate.net The choice of chlorinating agent can depend on the specific substrate and the desired reaction conditions. However, for the synthesis of 2-(azepan-1-yl)-4-chloroquinazoline and its analogs, POCl₃ remains the reagent of choice due to its well-established efficacy and reliability. nih.govnih.gov

Regioselective Chlorination at the C4-Position of Quinazolines

Introduction of the Azepane Moiety via Nucleophilic Substitution at the C2-Position

The incorporation of an azepane ring at the C2-position of the quinazoline core is a pivotal step in the synthesis of the target compound and its derivatives. This is typically achieved through nucleophilic substitution reactions.

Direct Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloroquinazoline (B46505) Intermediates

The most common and direct route to introduce the azepane moiety involves the nucleophilic aromatic substitution (SNAr) reaction on a 2,4-dichloroquinazoline precursor. mdpi.com In this reaction, the nitrogen atom of azepane acts as a nucleophile, attacking the electron-deficient C2-position of the quinazoline ring and displacing a chloride ion.

The reactivity of the C2 and C4 positions on the 2,4-dichloroquinazoline ring towards nucleophiles is a key consideration. Generally, the C4-position is more susceptible to nucleophilic attack under milder conditions. stackexchange.com However, by carefully controlling the reaction conditions, such as temperature and solvent, selective substitution at the C2-position can be achieved.

Strategies for the Selective Introduction of the Azepan-1-yl Group

Achieving regioselectivity in the substitution reaction is paramount. Several strategies are employed to ensure the azepan-1-yl group is introduced specifically at the C2-position. One approach involves a sequential substitution. First, a different nucleophile is reacted at the more reactive C4-position. Subsequently, the azepane is introduced at the C2-position.

Another strategy involves modifying the electronic properties of the quinazoline ring to favor C2-substitution. For instance, the introduction of an azide (B81097) group at the C4 position can facilitate subsequent nucleophilic substitution at the C2 position. nih.govbeilstein-journals.org This is due to the electron-withdrawing nature of the azide group, which activates the C2-position for nucleophilic attack. This has been demonstrated in the synthesis of related 2-amino-4-azidoquinazoline derivatives. rsc.org

Some research has shown that various 2-substituents, including the 2-(azepan-1-yl) group, can be introduced with high potency, indicating that modifications at this position are well-tolerated for certain biological targets. nih.gov

Functionalization and Diversification at Peripheral Positions of the Quinazoline Core

To explore the structure-activity relationships (SAR) and optimize the pharmacological properties of this compound analogues, further modifications at other positions of the quinazoline ring are often necessary.

Synthetic Approaches for Substitution at C6 and C7 Positions

The C6 and C7 positions of the quinazoline core are frequently targeted for functionalization to modulate the electronic and steric properties of the molecule. Common substituents introduced at these positions include methoxy (B1213986) and other alkoxy groups. For example, in the synthesis of related quinazoline-based inhibitors, a 7-aminoalkoxy moiety was explored. nih.gov The introduction of substituents at the C6 and C7 positions can significantly impact the biological activity. However, in some cases, the introduction of a methoxy group at the C6 position did not lead to an expected improvement in activity, highlighting the complexity of SAR in this class of compounds. d-nb.info

N-Arylation Reactions for C4-Anilinoquinazoline Analogues

A significant area of diversification involves the replacement of the chlorine atom at the C4-position with various anilines through N-arylation reactions. This leads to the formation of 4-anilinoquinazoline (B1210976) derivatives, a class of compounds known for their potent biological activities, including as anticancer agents. nih.govbeilstein-journals.orgnih.gov

Microwave-assisted N-arylation has emerged as a rapid and efficient method for this transformation, allowing for the synthesis of a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines in good yields. nih.govbeilstein-journals.orgnih.gov The reaction conditions are generally compatible with a range of substituted anilines. researchgate.net

Table 1: Examples of N-Arylation Reactions on 4-Chloroquinazolines

| Entry | 4-Chloroquinazoline Derivative | Aniline | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-Bromo-4-chloro-2-phenylquinazoline | 4-Methoxy-N-methylaniline | 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | 90 |

| 2 | 6-Bromo-4-chloro-2-phenylquinazoline | 3-Methoxy-N-methylaniline | 6-Bromo-N-(3-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | 85 |

| 3 | 6-Chloro-4-chloro-2-phenylquinazoline | 4-Methoxy-N-methylaniline | 6-Chloro-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | 63 |

| 4 | 6-Chloro-4-chloro-2-phenylquinazoline | 3-Methoxy-N-methylaniline | 6-Chloro-N-(3-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | 78 |

Data sourced from Nishimura et al. (2021). beilstein-journals.org

Advanced Synthetic Strategies and Process Optimization

The development of more efficient and scalable synthetic routes is an ongoing effort in the field. This includes the optimization of reaction conditions to improve yields, reduce reaction times, and minimize the formation of byproducts. Microwave irradiation has been successfully employed to accelerate N-arylation reactions. nih.govbeilstein-journals.orgnih.gov

Furthermore, advanced strategies such as one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, are being explored to streamline the synthesis of complex quinazoline derivatives. For instance, a one-pot procedure involving three subsequent SNAr reactions starting from 2,4-dichloroquinazoline has been reported for the synthesis of related compounds. nih.govbeilstein-journals.org These advanced methods contribute to making the synthesis of these valuable compounds more practical and cost-effective.

An exploration of modern synthetic strategies reveals the sophisticated techniques employed in the preparation of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This article focuses on the synthetic methodologies for producing this compound and its analogues, detailing the application of advanced chemical processes.

1 Microwave-Assisted Organic Synthesis (MAOS) in Quinazoline Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. acs.org This technique utilizes microwave energy to heat reactions, which is based on the ability of a solvent or reagent to absorb microwave energy and convert it into heat. researchgate.net The primary benefits include dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity. researchgate.netnih.gov These efficiencies contribute to making MAOS a cornerstone of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. nih.govscielo.org.mxunivpancasila.ac.id

In the realm of quinazoline chemistry, MAOS has been successfully applied to the synthesis of various derivatives. nih.gov For instance, the condensation of anthranilic amide with aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under solvent-free microwave irradiation to produce quinazolin-4(3H)-one derivatives in good to excellent yields within minutes. scispace.com Experimental results consistently show that microwave irradiation accelerates reaction rates and increases yields compared to traditional heating methods. researchgate.net For example, a comparison between microwave heating and conventional heating for the synthesis of 2-phenyl-quinazolin-4(3H)-one showed a yield of 94% under microwave conditions compared to 72% with conventional heating. scispace.com

The choice of solvent is critical for a successful microwave-assisted synthesis. acs.org While some reactions proceed efficiently under solvent-free conditions, others benefit from the use of specific solvents that effectively absorb microwave energy. scispace.com The optimization of microwave power is also crucial, as excessive power can sometimes lead to decreased yields. scispace.com Researchers have found that for many quinazoline syntheses, moderate power levels provide the best results. scispace.com The application of MAOS has proven to be a versatile and efficient tool for generating libraries of biologically significant molecules for drug discovery programs. acs.orgnih.gov

| Reactants | Catalyst/Conditions | Solvent | Time | Yield (MW) | Yield (Conventional) | Ref |

| Anthranilamide, Benzaldehyde | SbCl₃ (1 mol%) | Solvent-free | 2 min | 94% | 72% (2 h) | scispace.com |

| Anthranilamide, 2-Hydroxybenzaldehyde | SbCl₃ (1 mol%) | Solvent-free | 3 min | 80% | 67% (2.5 h) | scispace.com |

| Anthranilamide, 3-Bromobenzaldehyde | SbCl₃ (1 mol%) | Solvent-free | 2 min | 91% | 77% (2 h) | scispace.com |

| 2-Aminobenzonitrile, various aldehydes | Sodium Perborate | Water/Acetone | 5-10 min | 82-95% | - | niscpr.res.in |

2 Palladium-Catalyzed C-N Cross-Coupling for Quinazoline Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of substituted quinazolines. nih.gov The Buchwald-Hartwig amination, a specific type of palladium-catalyzed C-N cross-coupling, is particularly relevant for the synthesis of amino-substituted quinazolines from their chloro- or bromo-substituted precursors. mdpi.comyoutube.com This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com

The synthesis of this compound and its analogues often starts from a 2,4-dichloroquinazoline intermediate. The chlorine atom at the C-4 position is more reactive than the one at the C-2 position due to the electronic effect of the adjacent nitrogen atom. nih.gov This inherent reactivity allows for selective substitution at the C-4 position. However, to synthesize compounds like this compound, the substitution needs to occur at the C-2 position first, followed by substitution at the C-4 position or vice-versa, often requiring careful control of reaction conditions.

For instance, the synthesis of related structures, such as 2-(azepan-1-yl) substituted quinazolinamines, involves the displacement of a chloride from a 4-chloroquinazoline intermediate with an appropriate amine. nih.govnih.gov While direct palladium-catalyzed coupling of azepane to the C-2 position of 2,4-dichloroquinazoline is one possible route, a more common strategy involves a two-step process where one chloro group is first displaced, followed by the second. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. chemrxiv.org Abnormal N-heterocyclic carbene (aNHC) ligands have shown promise in palladium catalysis, demonstrating a high electron-donating ability that can activate otherwise inert C-Cl bonds. chemrxiv.org

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Ref |

| 6-Bromo-2,4-dichloroquinazoline | Trimethylalane | Pd(PPh₃)₄ | - | - | - | C-4 and C-6 substituted products | nih.gov |

| 4-Chloro-6-iodoquinazoline | BOC-protected propargylamine | PdCl₂(PPh₃)₂-CuI | i-Pr₂NH | THF | r.t., 3 h | 6-Alkynylated-4-chloroquinazoline | nih.govmdpi.com |

| 2,4-Dichloroquinazoline | tert-Butylmagnesium chloride | CuI | - | THF | r.t., <1 h | 4-tert-Butyl-2-chloroquinazoline | nih.gov |

| Chloroarenes | Various Amines | Pd/TriPy | K₃PO₄ | Toluene | 120 °C | Cross-coupled amines | chemrxiv.org |

3 Catalyst and Solvent System Optimization for Enhanced Yields and Selectivity

Optimizing the catalyst and solvent system is a critical aspect of developing efficient synthetic methodologies for quinazoline derivatives, aiming to maximize yield and selectivity while minimizing side reactions. psu.edu The choice of the palladium catalyst, its accompanying ligand, the base, and the solvent can profoundly influence the outcome of a C-N cross-coupling reaction. organic-chemistry.org

For palladium-catalyzed aminations, ligands play a pivotal role in stabilizing the palladium center and facilitating the catalytic cycle. A wide array of phosphine-based ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and various biaryl phosphines (e.g., SPhos), have been developed. chemrxiv.org The selection of the ligand depends on the specific substrates being coupled. For example, sterically hindered substrates may require bulky electron-rich ligands to promote efficient oxidative addition and reductive elimination steps. youtube.com

The solvent system is another key variable. While traditional organic solvents like toluene, dioxane, and DMF are commonly used, there is a growing trend towards using more environmentally benign solvents. nih.govmdpi.com Aqueous systems, utilizing micellar catalysis, have emerged as a sustainable alternative, often leading to improved reaction rates and easy product isolation. youtube.com The base is necessary to deprotonate the amine nucleophile and to neutralize the acid generated during the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., NaOtBu). organic-chemistry.orgmdpi.com The strength and solubility of the base can significantly affect the reaction efficiency.

In the synthesis of complex quinazolines, a stepwise optimization process is often employed. nih.gov This involves screening different combinations of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific transformation. For example, in the synthesis of quinazoline-2,4-diones, various catalysts and solvents were tested, with DMAP in CH₂Cl₂ at reflux proving effective. nih.gov Similarly, the development of a dual-base system (piperazine and triethylamine) for carbonylative cyclization highlights the innovative approaches being taken to optimize reaction conditions for quinolone synthesis. nih.gov

| Reaction | Catalyst | Solvent | Base/Additive | Temperature | Outcome | Ref |

| Quinazoline-2,4(1H,3H)-dione synthesis | Amine functionalized MCM-41 | Aqueous | CO₂ | 130 °C | 91% yield | psu.edu |

| Carbonylative quinolone synthesis | Pd(OAc)₂/Xantphos | Dioxane | Piperazine/TEA, Fe(CO)₅ | 60 °C | 91% yield | nih.gov |

| Quinazoline-2,4-dione synthesis | DMAP | CH₂Cl₂ | (Boc)₂O | Reflux | Good yield | nih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)₂/SPhos | - | K₃PO₄ | - | Good yields (47-77%) | chemrxiv.org |

Reaction Mechanism Elucidation in Quinazoline Chemistry

Comprehensive Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms in 4-Chloroquinazoline (B184009) Reactivity

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-haloquinazolines. wikipedia.org Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, the quinazoline (B50416) ring, particularly with its electron-withdrawing nitrogen atoms, is activated towards attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The chlorine atom at the C4 position of 2-(azepan-1-yl)-4-chloroquinazoline serves as a competent leaving group, facilitating substitution reactions. The SNAr mechanism is favored when strong electron-withdrawing groups are present on the aromatic ring, as they help to stabilize the negatively charged intermediate formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The general mechanism for the SNAr reaction on 4-chloroquinazoline proceeds via an addition-elimination pathway. nih.gov This process involves the initial attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.netresearchgate.net This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and particularly onto the electron-withdrawing nitrogen atoms of the quinazoline core. wikipedia.orgstackexchange.com The subsequent step involves the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the final substituted product. stackexchange.com The formation of the Meisenheimer complex is often the rate-determining step of the reaction. masterorganicchemistry.comnih.gov

The reaction of 4-chloroquinazolines with amine nucleophiles is a well-documented and extensively utilized transformation for the synthesis of a diverse range of 4-aminoquinazoline derivatives. mdpi.comnih.gov Studies using various primary and secondary amines, including aliphatic amines, anilines, and benzylamines, have confirmed that the substitution regioselectively occurs at the C4 position. mdpi.com

Kinetic studies on the reaction of 4-chloroquinazoline with amines like aniline (B41778) and hydrazine (B178648) suggest a stepwise SNAr (stwSNAr) mechanism. nih.gov The proposed reaction pathway involves the following key steps:

Nucleophilic Attack: The amine nucleophile attacks the C4 position of the quinazoline ring, breaking the aromaticity and forming a zwitterionic or anionic tetrahedral intermediate (the Meisenheimer complex). nih.govresearchgate.netstackexchange.com

Leaving Group Departure: The chloride ion is eliminated from the intermediate, restoring the aromatic system and forming the substituted 4-aminoquinazoline product. stackexchange.com

For the reaction between 4-chloroquinazoline and aniline, the nucleophilic attack has been identified as the rate-determining step (RDS) of the mechanism. nih.gov The reaction with hydrazine, a more reactive nucleophile, also proceeds through a similar pathway, though the stability and nature of the intermediate may vary. nih.govfrontiersin.org In the case of this compound, the electron-donating nature of the azepan-1-yl group at the C2 position would influence the electrophilicity of the C4 carbon, potentially modulating the reaction rate compared to an unsubstituted 4-chloroquinazoline, but the fundamental stepwise mechanism is expected to remain the same.

Table 1: Examples of Amine Nucleophiles in SNAr Reactions with 4-Chloroquinazolines This table is based on documented reactions with the 4-chloroquinazoline core, which is the reactive moiety in this compound.

| Nucleophile Class | Specific Examples | Reference |

| Primary Aliphatic Amines | Propylamine, Butylamine | mdpi.com |

| Secondary Aliphatic Amines | Piperidine, Morpholine | wikipedia.orgmdpi.comchem-soc.si |

| Primary Aromatic Amines | Aniline, Substituted Anilines | mdpi.comnih.govnih.gov |

| Secondary Aromatic Amines | N-methylaniline | nih.gov |

| Hydrazines | Hydrazine | nih.govfrontiersin.org |

Influence of Intramolecular Hydrogen Bonding and Solvation Effects on Reaction Kinetics

Studies have shown that the electrophile/nucleophile pair can be activated by the solvent. nih.govnih.govpatrinum.ch For instance, in the reaction of 4-chloroquinazoline with aniline in aqueous media, the quinazoline substrate can be protonated under acidic conditions. nih.gov This electrophilic solvation enhances the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack. nih.gov Conversely, in reactions with nucleophiles like hydrazine, nucleophilic solvation by the solvent can increase the reactivity of the nucleophile. nih.govfrontiersin.org

Intramolecular hydrogen bonding is another crucial factor, particularly in stabilizing reaction intermediates. nih.govnih.govacs.org While the parent this compound does not possess a proton-donating group for intramolecular H-bonding, such interactions become paramount in the intermediate stage after the nucleophilic attack by a primary or secondary amine. The hydrogen atom on the attacking nitrogen can form a hydrogen bond with the N1 or N3 nitrogen of the quinazoline ring, stabilizing the Meisenheimer complex. researchgate.net This stabilization can influence the reaction pathway and kinetics. The ability of certain solvents or additives to emulate this hydrogen-bonding behavior can also catalyze the reaction. researchgate.net

Table 2: Effect of Solvent on the Reaction of 4-Chloroquinazoline with Hydrazine Data derived from kinetic studies on the 4-chloroquinazoline core. nih.gov

| Solvent | Relative Rate Constant (kN) | Solvent Type |

| Water | Baseline | Protic |

| Ethanol | Higher than water | Protic |

| Butanol | Higher than water | Protic |

| Acetonitrile | Similar to water | Aprotic |

| Dioxane | Higher than water | Aprotic |

Characterization of Key Reaction Intermediates and Transition States

The SNAr reaction of 4-chloroquinazoline proceeds through a well-defined potential energy surface that includes key intermediates and transition states. nih.gov The most significant intermediate is the Meisenheimer complex, an anionic or zwitterionic σ-adduct formed by the addition of the nucleophile to the aromatic ring. wikipedia.orgnih.govresearchgate.net

For the reaction of 4-chloroquinazoline with an amine nucleophile (Nu-H), the formation of the intermediate (a Meisenheimer complex) can be depicted as follows:

The nucleophilic amine attacks the C4 carbon, leading to a tetrahedral intermediate . stackexchange.com In this species, the C4 carbon is sp³-hybridized.

This intermediate is stabilized by resonance, with the negative charge being delocalized across the pyrimidine (B1678525) ring, particularly involving the N1 and N3 atoms. stackexchange.com

The stability of this Meisenheimer complex is a critical factor in the reaction kinetics. For less reactive nucleophiles, its formation is the rate-determining step. nih.gov

The reaction mechanism can be borderline between a concerted and a stepwise pathway, depending on the nucleophile's reactivity. researchgate.net The transition state (TS) structure provides insight into this borderline nature. The Brønsted-type plot analysis, which correlates the rate constant with the basicity of the nucleophile, is a tool used to probe the character of the TS. nih.gov A significant charge development on the nucleophilic atom in the transition state, as indicated by the βnuc value, points towards a structure resembling the Meisenheimer complex. nih.gov For many SNAr reactions of 4-chloroquinazoline, the transition state is "late," meaning it is structurally and energetically close to the high-energy Meisenheimer intermediate. nih.gov Following the formation of the intermediate, a second, lower-energy transition state is traversed as the C-Cl bond breaks and the chloride ion departs, leading to the final product. stackexchange.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(azepan-1-yl)-4-chloroquinazoline, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution of 4-chloroquinazoline derivatives with azepane. For example, substituting the 4-chloro group with azepane under reflux in anhydrous solvents like dichloromethane or ethanol, often with a base (e.g., K₂CO₃ or NaH) to deprotonate the amine . Temperature control (60–100°C) and solvent polarity significantly affect reaction kinetics and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodology : Combine ¹H/¹³C NMR to confirm azepane ring integration and quinazoline substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies N–H stretching (azepane) and C–Cl vibrations. X-ray crystallography may resolve conformational flexibility of the azepane moiety .

Q. What stability challenges arise during storage of 4-chloroquinazoline derivatives, and how can they be mitigated?

- Methodology : 4-Chloroquinazoline derivatives are moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in desiccated environments. Monitor degradation via HPLC or TLC; impurities may form via hydrolysis of the 4-chloro group or oxidation of the azepane ring .

Advanced Research Questions

Q. How does the azepane ring’s conformational flexibility influence the compound’s biological or catalytic activity?

- Methodology : Perform molecular dynamics simulations to map azepane ring puckering and its interaction with biological targets (e.g., enzymes). Compare activity of rigid analogs (e.g., piperidine derivatives) to assess flexibility-activity relationships. Experimental validation via enzyme inhibition assays (e.g., kinase profiling) .

Q. What strategies resolve contradictions in reported reactivity of 4-chloroquinazoline derivatives under nucleophilic substitution?

- Methodology : Systematically vary reaction parameters (solvent polarity, temperature, base strength) to identify optimal conditions. For example, polar aprotic solvents (DMF) enhance nucleophilicity but may promote side reactions. Kinetic studies (e.g., in-situ NMR) can track intermediate formation .

Q. How can computational methods predict the regioselectivity of azepane substitution on quinazoline scaffolds?

- Methodology : Use density functional theory (DFT) to calculate electron density maps and Fukui indices for the quinazoline ring. Compare with experimental substitution patterns (e.g., preference for C-2 vs. C-4 positions) to validate predictive models .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodology : LC-MS/MS with multiple reaction monitoring (MRM) detects impurities at ppm levels. Pair with 2D NMR (e.g., HSQC, HMBC) to structurally characterize degradation byproducts. Reference standards for common impurities (e.g., hydrolyzed chloro groups) are essential .

Key Research Gaps and Recommendations

- Synthetic Scalability : Optimize one-pot methods to reduce purification steps and improve atom economy .

- Biological Profiling : Screen against understudied targets (e.g., epigenetic regulators) to expand therapeutic potential .

- Environmental Impact : Develop greener chlorination reagents to replace POCl₃/SOCl₂, reducing hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。